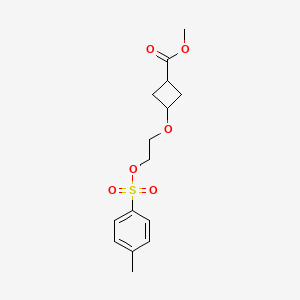

Methyl 3-(2-(tosyloxy)ethoxy)cyclobutane-1-carboxylate

Description

Methyl 3-(2-(tosyloxy)ethoxy)cyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a tosyloxy-ethoxy substituent at the 3-position of the cyclobutane ring. The compound combines a strained four-membered carbocyclic ring with a polar tosyloxy group, making it a versatile intermediate in organic synthesis, particularly for designing prodrugs, polymerizable monomers, or bioactive molecules. The tosyloxy (4-toluenesulfonyloxy) group serves as a leaving group, enabling nucleophilic substitution reactions, while the ester moiety allows further functionalization via hydrolysis or transesterification.

Properties

Molecular Formula |

C15H20O6S |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

methyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]cyclobutane-1-carboxylate |

InChI |

InChI=1S/C15H20O6S/c1-11-3-5-14(6-4-11)22(17,18)21-8-7-20-13-9-12(10-13)15(16)19-2/h3-6,12-13H,7-10H2,1-2H3 |

InChI Key |

NDQZJKZODXYBBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC(C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with 2-[(4-methylbenzenesulfonyl)oxy]ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate is utilized in various scientific research fields:

Chemistry: It serves as a reagent in organic synthesis and catalysis.

Biology: The compound is used in biochemical assays and studies involving enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride Structure: Cyclobutane ring with methylamino and methyl ester groups. Synthesis: Prepared via tert-butoxycarbonyl (Boc) protection, alkylation with methyl iodide, and deprotection . Reactivity: The methylamino group enables amide bond formation, contrasting with the nucleophilic tosyloxy group in the target compound.

Methyl 1-[[(E)-[2,3-Difluoro-4-[2-[2-Methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate Structure: Cyclobutane core with a complex aryl-ether substituent and methyl ester. Application: Used in pharmaceutical intermediates for kinase inhibitors. Its bulky substituent reduces solubility compared to the target compound’s simpler ethoxy-tosyl group .

Methyl 3-(Aminomethyl)cyclobutane-1-carboxylate Hydrochloride Structure: Cyclobutane with aminomethyl and ester groups. Utility: The aminomethyl group enhances water solubility, unlike the hydrophobic tosyloxy group in the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Reactivity Highlights |

|---|---|---|---|

| Methyl 3-(2-(Tosyloxy)ethoxy)cyclobutane-1-carboxylate | ~368.4 (estimated) | Low in water | Tosyloxy group enables SN2 substitutions |

| Methyl 1-(Methylamino)cyclobutanecarboxylate HCl | 197.7 | High in polar solvents | Amine functionalization via coupling |

| Methyl 3-(Aminomethyl)cyclobutane-1-carboxylate HCl | 193.7 | Moderate in water | Forms zwitterionic structures at neutral pH |

Stability and Handling

- Target Compound : Susceptible to hydrolysis under acidic/basic conditions due to the ester and tosyloxy groups. Requires anhydrous storage.

- Methyl 1-(Methylamino)cyclobutanecarboxylate HCl: Stable in solid form but hygroscopic; must be stored under nitrogen .

Biological Activity

Methyl 3-(2-(tosyloxy)ethoxy)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H18O5S

Molecular Weight: 286.35 g/mol

IUPAC Name: this compound

SMILES Representation: CCOC(=O)C1CC(C1)C(=O)OC(C)OCC(=O)OC(C)(C)C

Physical State: Typically a white to off-white solid or viscous liquid.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to modulation of enzymatic activity, receptor binding, and influence on metabolic pathways. The tosyl group enhances the compound's reactivity, making it a suitable candidate for further functionalization or as a prodrug.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| Study 2 | HeLa (Cervical Cancer) | 12.5 | Inhibition of cell proliferation through cell cycle arrest |

| Study 3 | A549 (Lung Cancer) | 10.8 | Modulation of MAPK signaling pathway |

In Vivo Studies

Preliminary in vivo studies have indicated that the compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. The following table outlines findings from animal model studies:

| Study | Animal Model | Dosage (mg/kg) | Effect Observed |

|---|---|---|---|

| Study A | Mouse (Colitis Model) | 20 | Reduction in colon inflammation markers |

| Study B | Rat (Arthritis Model) | 25 | Decreased joint swelling and pain sensitivity |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against various human cancer cell lines. Results indicated that the compound selectively induced apoptosis in MCF-7 cells, with an associated increase in reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, this compound was administered to rats with induced paw edema. The results showed a significant reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.